molecular formula C13H14F3NO4S B2765509 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid CAS No. 630049-57-9

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid

Cat. No.: B2765509
CAS No.: 630049-57-9
M. Wt: 337.31
InChI Key: CZKISWJELFZXCR-UHFFFAOYSA-N
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Description

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid (CAS: 630049-57-9, MFCD: MFCD04618245) is a piperidine-based compound featuring a trifluoromethyl-substituted phenylsulfonyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. With a molecular formula of C₁₃H₁₄F₃NO₄S and a molecular weight of 337.3 g/mol, it is commercially available at 95% purity from suppliers such as Santa Cruz Biotechnology (Catalog #: sc-338903) and Combi-Blocks Inc. (Catalog #: JG-0239) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group may facilitate hydrogen bonding or electrostatic interactions, making it a candidate for pharmaceutical and chemical research applications.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4S/c14-13(15,16)10-2-1-3-11(8-10)22(20,21)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKISWJELFZXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Trifluoromethylphenyl Sulfonyl Intermediate: This step involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with a suitable nucleophile to introduce the sulfonyl group.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as chlorine (Cl₂) or bromine (Br₂), and nucleophiles like amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid has been investigated for its role as a pharmacophore in various therapeutic contexts. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, which can be synergistically enhanced by the piperidine structure. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth more effectively than their non-fluorinated counterparts .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. The piperidine ring is a common scaffold in many central nervous system-active drugs. Preliminary studies indicate that derivatives of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid may modulate neurotransmitter systems, offering promise for conditions like depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various trifluoromethyl-substituted piperidines, including 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid. Results demonstrated a significant reduction in bacterial colony counts compared to controls, indicating strong potential as a new class of antibiotics .

Case Study 2: Neurological Impact

Another investigation focused on the neuropharmacological properties of compounds with similar structures to 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid. This research highlighted its ability to influence serotonin receptors, suggesting applications in treating mood disorders and anxiety-related conditions. The study concluded that further exploration into this compound could yield valuable insights into new therapeutic pathways .

Mechanism of Action

The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

A. Substituent Effects on Reactivity and Bioactivity

  • Trifluoromethyl vs. Fluorine Substituents : The target compound’s trifluoromethyl group at the 3-position of the phenyl ring increases electron-withdrawing effects compared to fluorine in analogues . This enhances metabolic stability and lipophilicity, critical for membrane permeability in drug design .

B. Heterocyclic Variations

  • Pyridine vs. Phenyl Rings : The pyridine-containing analogue (CAS: 821768-09-6) replaces the phenyl ring with a pyridine system, introducing a nitrogen atom that modifies polarity and hydrogen-bonding capacity. This may reduce logP values compared to the target compound .

C. Carboxylic Acid Position

  • The nitro-trifluoromethyl-substituted analogue () features a carboxylic acid at the 3-position of the piperidine ring instead of the 4-position, which could sterically hinder interactions with target proteins .

Pharmacological Potential

  • The target compound’s sulfonyl group is implicated in protease inhibition studies, leveraging its ability to form stable interactions with enzyme active sites .
  • Pyridine derivatives (e.g., CAS: 821768-09-6) show reduced cytotoxicity in preliminary assays compared to phenylsulfonyl analogues, suggesting scaffold-dependent safety profiles .

Biological Activity

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid is a synthetic compound that exhibits significant biological activity due to its unique structural features. This compound includes a trifluoromethyl group, a sulfonyl group, and a piperidine ring with a carboxylic acid functional group. Its molecular formula is C13H14F3NO4SC_{13}H_{14}F_3NO_4S with a molecular weight of approximately 337.31 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various biological applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key reactions that establish its unique structure. The presence of the trifluoromethyl group is particularly noteworthy as it enhances the binding affinity to biological targets, while the sulfonyl group facilitates hydrogen bonding and electrostatic interactions.

Biological Targets and Mechanisms

The biological activity of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid is primarily linked to its interactions with specific molecular targets, such as enzymes and receptors. Studies indicate that this compound can modulate the activity of various biological pathways, making it a valuable candidate in drug development, particularly for neuroprotective agents.

Table 1: Comparison with Similar Compounds

Compound NameStructural Features
4-(Trifluoromethyl)benzenesulfonyl chlorideContains a trifluoromethyl group and sulfonyl chloride
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acidSimilar piperidine ring structure with chlorine
1-{[4-(aminomethyl)phenyl]sulfonyl}piperidine-4-carboxylic acidContains an amino group instead of trifluoromethyl

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas. For instance, its role as a chiral building block in drug synthesis has been emphasized, particularly for compounds exhibiting neuroprotective properties. The interactions between this compound and biological targets have been characterized using high-throughput screening methods, revealing its efficacy in modulating receptor activity.

Case Study: Neuroprotective Properties

In one study, researchers evaluated the neuroprotective effects of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Basic: What are the established synthetic routes for 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sulfonylation of a piperidine-4-carboxylic acid derivative using 3-(trifluoromethyl)benzenesulfonyl chloride. A representative method includes:

  • Step 1: React piperidine-4-carboxylic acid with the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–25°C for 12–24 hours .
  • Step 2: Purify the product via column chromatography or recrystallization.
    Optimization Strategies:
  • Vary stoichiometry (e.g., 1.1–1.3 equivalents of sulfonyl chloride).
  • Use NaBH3CN as a reducing agent in reductive amination steps to improve yields (39% reported for analogous compounds) .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., δ 3.25–1.51 ppm for piperidine protons) .
    • ¹³C NMR to verify carbonyl (≈170 ppm) and sulfonyl (≈125–135 ppm) groups.
  • HPLC: Use a C18 column with a methanol/buffer mobile phase (e.g., pH 4.6 sodium acetate/1-octanesulfonate) to assess purity (>95%) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) matching the theoretical molecular weight.

Basic: How can researchers determine the physicochemical properties (e.g., logP, solubility) of this compound?

Answer:

  • logP Measurement: Use reversed-phase HPLC with reference standards or computational tools (e.g., ChemAxon). For analogs, logP values ≈0.28 have been reported .
  • Solubility: Perform shake-flask assays in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol). Note that the trifluoromethyl group may reduce aqueous solubility.
  • Thermal Analysis: DSC/TGA to determine melting points and stability (e.g., analogs show mp 287–293°C) .

Advanced: What strategies are recommended for elucidating biological target interactions, particularly in cancer or inflammation pathways?

Answer:

  • In Vitro Assays:
    • Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence polarization .
    • Assess anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) .
  • Binding Studies:
    • Use surface plasmon resonance (SPR) or ITC to quantify binding affinity (KD) for proteins like sphingosine 1-phosphate receptors .
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets such as S1PR1 .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Checks: Repeat assays under standardized conditions (e.g., cell line, passage number, assay buffer).
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Mechanistic Studies: Use CRISPR knockdown or siRNA to confirm target specificity if off-target effects are suspected .

Advanced: What computational approaches are effective for predicting SAR and optimizing potency?

Answer:

  • 3D-QSAR Models: Build CoMFA/CoMSIA models using analogs with varied substituents (e.g., sulfonyl, trifluoromethyl groups) .
  • Free Energy Perturbation (FEP): Calculate binding energy differences for substituent modifications (e.g., replacing trifluoromethyl with methyl) .
  • ADMET Prediction: Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Answer:

  • Core Modifications:
    • Replace the piperidine ring with azetidine or morpholine to alter steric/electronic profiles .
    • Vary sulfonyl substituents (e.g., 4-methylphenyl vs. 3-nitrophenyl) to modulate target engagement .
  • Functional Group Additions: Introduce hydrogen bond donors (e.g., -OH) at the carboxylic acid position to enhance binding to polar residues .

Advanced: What methods are recommended for assessing metabolic stability and in vivo pharmacokinetics?

Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Pharmacokinetic Profiling:
    • Administer IV/PO doses in rodent models; collect plasma at intervals (0–24h).
    • Calculate AUC, Cmax, and half-life using non-compartmental analysis (Phoenix WinNonlin) .

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